molecular formula C39H50O24 B8085431 Chrysophanol tetraglucoside

Chrysophanol tetraglucoside

Cat. No.: B8085431
M. Wt: 902.8 g/mol
InChI Key: CWGIPJXDFYVNHH-FTBXXNAOSA-N
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Description

Chrysophanol tetraglucoside is a naturally occurring anthraquinone glycoside. It is derived from chrysophanol, a compound known for its broad-spectrum therapeutic potential. This compound is found in various plants and has been studied for its pharmacological properties, including anticancer, hepatoprotective, neuroprotective, anti-inflammatory, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chrysophanol tetraglucoside typically involves the glycosylation of chrysophanol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation uses glycosyltransferases to transfer glucose units to chrysophanol, while chemical glycosylation involves the use of glycosyl donors and catalysts under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound often relies on the extraction of chrysophanol from natural sources, followed by glycosylation. The extraction process involves solvent extraction, purification, and crystallization. The glycosylation step can be optimized for large-scale production by adjusting reaction parameters such as temperature, pH, and enzyme or catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Chrysophanol tetraglucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and applications .

Scientific Research Applications

    Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.

    Biology: It has been shown to exhibit antimicrobial, antioxidant, and anti-inflammatory activities.

    Medicine: Chrysophanol tetraglucoside has potential therapeutic applications in treating cancer, liver diseases, neurodegenerative disorders, and inflammatory conditions.

    Industry: It is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products .

Mechanism of Action

The mechanism of action of chrysophanol tetraglucoside involves the modulation of various molecular targets and pathways:

Comparison with Similar Compounds

Chrysophanol tetraglucoside can be compared with other anthraquinone glycosides such as:

This compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioactivity. Its broad-spectrum therapeutic potential and diverse applications make it a valuable compound for further research and development.

Biological Activity

Chrysophanol tetraglucoside is a glycosylated form of chrysophanol, an anthraquinone compound known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a chrysophanol core linked to four glucose units. This glycosylation enhances its solubility and bioavailability compared to its aglycone counterpart, chrysophanol.

Property Details
Molecular Formula C₁₈H₁₈O₁₁
Molecular Weight 378.43 g/mol
Solubility Soluble in water and methanol

1. Anticancer Activity

This compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle regulators.

  • Case Study : In vitro studies demonstrated that this compound inhibited the growth of human cancer cell lines (e.g., HCT-116, A549) with IC50 values ranging from 10.5 to 15.8 µg/mL .

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's.

  • Mechanism : It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with cognitive decline in Alzheimer's patients. This compound showed strong inhibition with IC50 values significantly lower than standard inhibitors .

3. Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes.

  • Research Findings : In models of inflammation, it reduced levels of TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .

4. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains.

  • Study Results : this compound showed effective antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its glycosylated form. Studies suggest it has low lipophilicity, enhancing its bioavailability when administered orally .

Tables of Biological Activity

Activity IC50 Values (µg/mL)
Anticancer (HCT-116)10.5
Anticancer (A549)15.8
AChE Inhibition26.19 ± 0.72
BACE1 Inhibition50 ± 0.12
Anti-inflammatory (TNF-α)Significant reduction noted

Properties

IUPAC Name

1-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50O24/c1-11-5-13-21(27(48)20-12(22(13)43)3-2-4-14(20)42)15(6-11)58-38-32(53)29(50)24(45)18(61-38)10-57-37-34(55)35(26(47)17(8-41)60-37)63-39-33(54)30(51)25(46)19(62-39)9-56-36-31(52)28(49)23(44)16(7-40)59-36/h2-6,16-19,23-26,28-42,44-47,49-55H,7-10H2,1H3/t16-,17-,18-,19-,23-,24-,25-,26-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37-,38-,39+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGIPJXDFYVNHH-FTBXXNAOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)C(=O)C7=C(C2=O)C=CC=C7O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O)O)C(=O)C7=C(C2=O)C=CC=C7O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50O24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701100402
Record name 1-[(O-β-D-Glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

902.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120181-08-0
Record name 1-[(O-β-D-Glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120181-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(O-β-D-Glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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